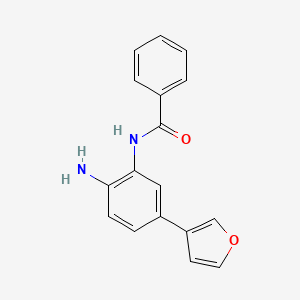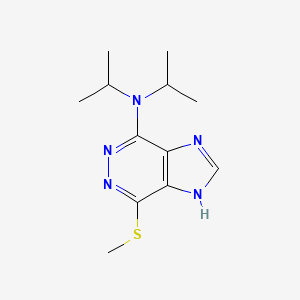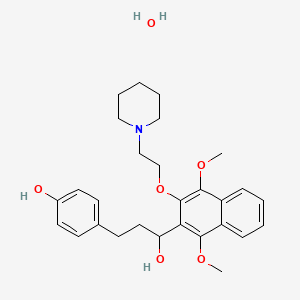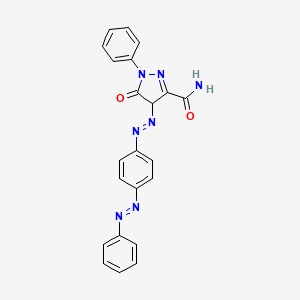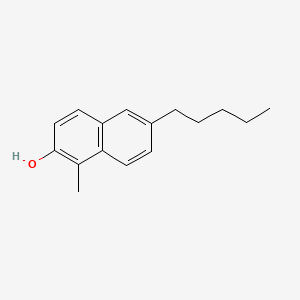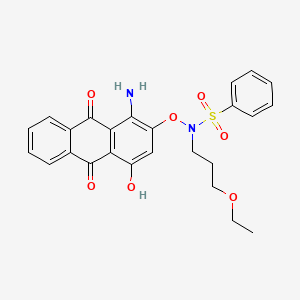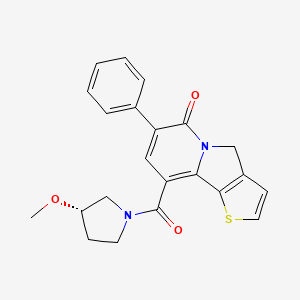
Withastramonolide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Withastramonolide is a withanolide, a type of naturally occurring steroidal lactone. It has been isolated from the leaves of Datura stramonium f. violaceae and has the structure of 5α,12α,27-trihydroxy-1-oxo-6α,7α-epoxy-22R-witha-2,24-dienolide . Withanolides are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of withanolides generally involves the cultivation of plants like Datura stramonium or Withania somnifera, followed by extraction and purification processes. Advanced techniques such as high-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are used to isolate and quantify the compounds .
化学反応の分析
Types of Reactions
Withastramonolide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving withanolides include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of epoxides, while reduction reactions can result in the formation of hydroxylated derivatives.
科学的研究の応用
Chemistry: It serves as a valuable compound for studying the structure-activity relationships of withanolides and their derivatives.
Biology: Withastramonolide has shown promise in modulating biological pathways and cellular processes, making it a potential candidate for drug development.
作用機序
The mechanism of action of withastramonolide involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in inflammation, cell proliferation, and apoptosis. The compound’s ability to cross the blood-brain barrier also suggests its potential in treating neurological disorders .
類似化合物との比較
Withastramonolide is structurally similar to other withanolides, such as withaferin A and 12-deoxy-withastramonolide . it is unique in its specific arrangement of functional groups, which contributes to its distinct biological activities. Other similar compounds include withanolide A and withanoside IV, which share some structural features but differ in their specific bioactivities .
Conclusion
This compound is a fascinating compound with diverse biological activities and potential applications in various fields. Its complex structure and unique properties make it a valuable subject for scientific research and industrial applications. Further studies are needed to fully understand its mechanisms of action and to explore its potential in drug development and other areas.
特性
CAS番号 |
66873-31-2 |
|---|---|
分子式 |
C28H38O7 |
分子量 |
486.6 g/mol |
IUPAC名 |
(1S,2S,4S,5R,10R,11S,13S,14R,15R,18S)-5,13-dihydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one |
InChI |
InChI=1S/C28H38O7/c1-13-10-19(34-25(32)15(13)12-29)14(2)16-7-8-17-22-18(11-21(31)26(16,17)3)27(4)20(30)6-5-9-28(27,33)24-23(22)35-24/h5-6,14,16-19,21-24,29,31,33H,7-12H2,1-4H3/t14-,16+,17-,18-,19+,21-,22-,23-,24-,26+,27-,28-/m0/s1 |
InChIキー |
ZYXVOZNURJLMFP-BNNRDBEOSA-N |
異性体SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2([C@H](C[C@H]4[C@H]3[C@H]5[C@H](O5)[C@@]6([C@@]4(C(=O)C=CC6)C)O)O)C)CO |
正規SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(C(CC4C3C5C(O5)C6(C4(C(=O)C=CC6)C)O)O)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


